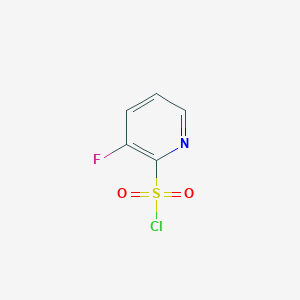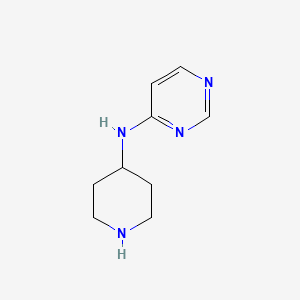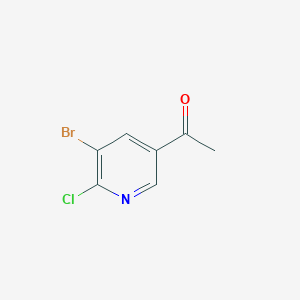
1-(5-Bromo-6-chloropyridin-3-yl)ethanone
Vue d'ensemble
Description
1-(5-Bromo-6-chloropyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a pyridine derivative that contains both bromine and chlorine atoms in its structure.
Mécanisme D'action
The exact mechanism of action of 1-(5-Bromo-6-chloropyridin-3-yl)ethanone is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. In addition, it has been suggested that this compound may interact with certain neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus, Escherichia coli, and human immunodeficiency virus (HIV). In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been suggested that this compound may have potential applications in the treatment of neurological disorders, such as schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Bromo-6-chloropyridin-3-yl)ethanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been shown to exhibit potent biological activity, making it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(5-Bromo-6-chloropyridin-3-yl)ethanone. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Furthermore, the development of new assays and screening methods for the evaluation of the biological activity of this compound may lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
1-(5-Bromo-6-chloropyridin-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, this compound has been used as a building block for the synthesis of various biologically active molecules, such as kinase inhibitors, anti-inflammatory agents, and antipsychotic drugs.
Propriétés
IUPAC Name |
1-(5-bromo-6-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKWCORRRUZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3090363.png)
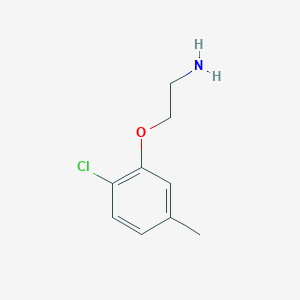
![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)
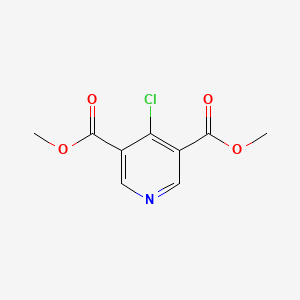
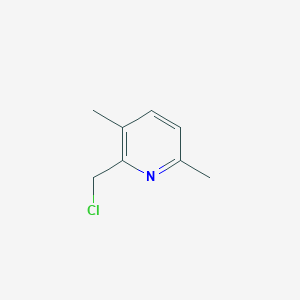

![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)


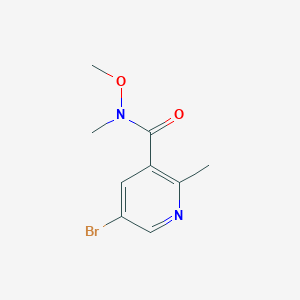
![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)
